molecular formula C10H8F4O2 B13473852 2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid

2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B13473852
M. Wt: 236.16 g/mol
InChI Key: AAWPGAARKIANDI-UHFFFAOYSA-N
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Description

2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed direct arylation reactions, which facilitate the formation of the desired compound under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of 2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid may involve large-scale chemical reactions using specialized equipment to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

    Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of substituted phenylpropanoic acids.

Scientific Research Applications

2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid involves its interaction with molecular targets and pathways within biological systems. The presence of the fluoro and trifluoromethyl groups enhances its ability to form hydrogen bonds and interact with proteins, enzymes, and other biomolecules. These interactions can modulate various biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenylacetic acid
  • 2-Fluoro-4-(trifluoromethyl)pyridine

Uniqueness

2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. The presence of both fluoro and trifluoromethyl groups enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H8F4O2

Molecular Weight

236.16 g/mol

IUPAC Name

2-[4-fluoro-2-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H8F4O2/c1-5(9(15)16)7-3-2-6(11)4-8(7)10(12,13)14/h2-5H,1H3,(H,15,16)

InChI Key

AAWPGAARKIANDI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)C(F)(F)F)C(=O)O

Origin of Product

United States

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